molecular formula C11H13BrO2 B2930366 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 82167-71-3

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2930366
CAS No.: 82167-71-3
M. Wt: 257.127
InChI Key: CSDLOOIGBHGMMI-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a brominated tertiary alcohol featuring a tetrahydronaphthalene backbone with methoxy and hydroxyl substituents at positions 6 and 1, respectively. This compound is structurally related to bioactive molecules and intermediates in organic synthesis, particularly in the development of pharmaceuticals and chiral catalysts. Its stereochemistry and substituent arrangement influence its physicochemical properties and reactivity, making it a subject of interest in asymmetric synthesis and medicinal chemistry .

Properties

IUPAC Name

2-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h3-4,6,10-11,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDLOOIGBHGMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CC2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. This can be achieved by reacting 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include brominated tetrahydronaphthalenols with variations in substituent position and functional groups. Key comparisons are summarized below:

Compound Molecular Formula Substituents Key Properties Reference
2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol C₁₁H₁₃BrO₂ Br (C2), OMe (C6), OH (C1) Tertiary alcohol; chiral center at C1; used in asymmetric synthesis.
6-(Benzyloxy)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol C₁₇H₁₇BrO₂ Br (C2), OBn (C6), OH (C1) Benzyl-protected hydroxyl; higher molecular weight; used as a synthetic intermediate.
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol C₁₀H₁₁BrO Br (C7), OH (C1) Lacks methoxy group; lower solubility in polar solvents; intermediate for drug synthesis.
2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (2p) C₁₀H₁₁BrO Br (C2), OH (C1) Similar to target compound but lacks methoxy group; used in catalytic bromoesterifications.
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol C₁₁H₁₄O CH₃ (C1), OH (C1) Methyl substituent instead of Br; studied for enzymatic resolution via lipases.

Physicochemical and Reactivity Comparisons

  • Stereochemical Impact : The chiral center at C1 in the target compound enables enantioselective applications, as seen in enzymatic resolutions using lipases (e.g., Candida antarctica lipase A) .
  • Reactivity : Bromine at C2 increases electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions. In contrast, benzyloxy-protected analogs (e.g., 6-(benzyloxy)-2-bromo-) are more stable under acidic conditions .

Biological Activity

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (CAS No. 82167-71-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H13BrO2
  • Molecular Weight : 257.12 g/mol
  • IUPAC Name : 2-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

The biological activity of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is believed to involve several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways that are critical for cellular function.
  • Enzyme Modulation : It has been shown to modulate the activity of specific enzymes, potentially affecting metabolic processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains and fungi. Here are some findings:

PathogenActivity ObservedReference
Staphylococcus aureusInhibition of growth
Candida albicansReduced viability
Mycobacterium tuberculosisSignificant antimicrobial effect

Neuroprotective Effects

In studies focusing on neuroprotection, compounds similar to 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol have shown promise as D3 dopamine receptor agonists. These compounds may protect against neurodegeneration induced by toxins such as MPTP:

  • Dopamine Receptor Modulation : Agonists targeting the D3 receptor have been linked to neuroprotective effects in animal models. This suggests potential therapeutic applications for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the efficacy of various derivatives of tetrahydronaphthalene compounds against resistant strains of bacteria and fungi.
    • Results indicated that modifications to the methoxy and bromo groups significantly enhanced antimicrobial activity .
  • Neuroprotective Studies :
    • Research involving animal models demonstrated that compounds with similar structures could reduce neurotoxin-induced damage in dopaminergic neurons .
    • The mechanism was linked to selective activation of D3 dopamine receptors, which play a role in neuroprotection.

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